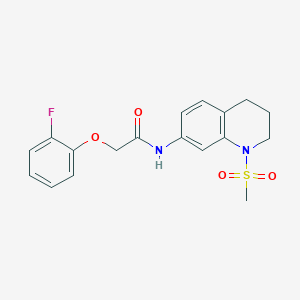

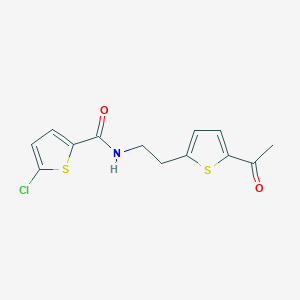

2-(2-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is a synthetic compound that has been used in scientific research for its potential therapeutic applications. This compound is also known as GW 501516 or Endurobol. It was initially developed as a drug for the treatment of metabolic and cardiovascular diseases.

科学的研究の応用

Fluoroquinolone Photosensitization

Research has highlighted the importance of quinolone antibiotics in treating a broad spectrum of bacterial infections. The chemical modification of these compounds, including the substitution of fluorine, significantly enhances their antibacterial activity. Quinolones act by inhibiting DNA gyrase, a bacterial enzyme crucial for DNA replication. While the compound is not explicitly mentioned, the study of fluoroquinolones provides a foundational understanding of how structural modifications can improve therapeutic efficacy and broaden the spectrum of antibacterial activity (Ferguson, 1995).

Synthesis and Pharmacological Activities

A comprehensive survey on the synthesis and pharmacological activities of phenoxy acetamide derivatives, including chalcone, indole, and quinoline, showcases their potential as therapeutic candidates. The study emphasizes the chemical diversity of phenoxy acetamide and its derivatives in providing pharmacologically interesting compounds with a wide array of compositions. This underlines the importance of structural diversity in medicinal chemistry for the development of new drugs with enhanced safety and efficacy profiles (Al-Ostoot et al., 2021).

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, due to their high electron density and polar substituents, are extensively used as anticorrosive materials. This review underscores the application of quinoline-based compounds beyond pharmacological interests, demonstrating their utility in protecting metallic surfaces against corrosion. Such applications highlight the versatility of quinoline derivatives in various industrial settings, marking the importance of chemical research in addressing practical issues like corrosion (Verma et al., 2020).

Fluorogenic and Chromogenic Sensing

The development of quinoxaline-based chemosensors for detecting inorganic anions and biomolecules showcases the application of quinoline derivatives in analytical chemistry. These sensors provide sensitive and selective detection methods for various analytes, illustrating the compound's utility in environmental monitoring, clinical diagnostics, and research laboratories. The incorporation of quinoxaline and sulfonamide groups into chemosensors emphasizes the role of structural modification in enhancing the specificity and sensitivity of detection methods (Dey et al., 2018).

特性

IUPAC Name |

2-(2-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-26(23,24)21-10-4-5-13-8-9-14(11-16(13)21)20-18(22)12-25-17-7-3-2-6-15(17)19/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPINRUKMWMLNPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-ethoxyquinoline](/img/structure/B2382891.png)

![4-Azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B2382892.png)

![N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2382895.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B2382898.png)

![4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2382903.png)

![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid](/img/structure/B2382905.png)

![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)